4-Hydroxy Moxonidine

Pharmacology Metabolism Antihypertensive

Quantifying the hydroxylated metabolite 4-Hydroxy Moxonidine in moxonidine formulations is hindered by its distinct chromatographic behavior and absence from plasma. This EP Impurity C reference standard (>95% purity) directly addresses these challenges. - Use as a certified reference standard for HPLC/LC-MS impurity profiling and ANDA regulatory method validation. - Confirmed pharmacologically inactive at I1-imidazoline receptors, serving as a validated negative control to differentiate target-specific effects. - Key urinary excretion marker for LC-MS/MS clinical trial assays; absence in plasma simplifies method interference checks. Supplied with full characterization data to support immediate analytical deployment.

Molecular Formula C9H13N5O2
Molecular Weight 223.236
CAS No. 352457-34-2
Cat. No. B592722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Moxonidine
CAS352457-34-2
Synonyms5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone;  5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(1H)-pyrimidinone
Molecular FormulaC9H13N5O2
Molecular Weight223.236
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)NC2=NCCN2)OC
InChIInChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15)
InChIKeyMFFANMLJBOSKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Moxonidine Metabolite & Impurity Standard


4-Hydroxy Moxonidine (4HM), also designated as Moxonidine EP Impurity C, is a primary hydroxylated metabolite of the centrally acting antihypertensive drug moxonidine. It is formed via oxidative metabolism of the parent compound [1]. Chemically, it is identified as 5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone (C9H13N5O2, MW 223.23) . As a high-purity synthetic compound, it serves as a critical reference standard for impurity profiling, analytical method validation, and pharmacokinetic studies in both pharmaceutical R&D and quality control environments .

Certified EP Impurity C reference standard for analytical methods
High-purity metabolite for impurity profiling and method validation
Negative control for imidazoline I1 receptor pharmacology studies
Key urinary metabolite marker for bioanalytical method development

Why 4-Hydroxy Moxonidine Cannot Replace Moxonidine


The metabolic transformation of moxonidine to 4-Hydroxy Moxonidine results in a near-complete loss of its intended pharmacological activity. Unlike the parent drug, which is a potent and selective agonist at imidazoline I1 receptors, 4-Hydroxy Moxonidine exhibits no significant antihypertensive effect in vivo [1]. Furthermore, its distinct physicochemical and pharmacokinetic profile—characterized by minimal systemic circulation and a unique HPLC retention time—means it cannot serve as a functional substitute for moxonidine in therapeutic models or as an interchangeable internal standard in analytical assays [2]. Therefore, procurement decisions for research or QC must be based on the compound's specific, differentiated properties rather than class-level assumptions.

Lacks I1 receptor agonism; no antihypertensive effect reported in SHR
Potent I1 receptor agonist; sustained blood pressure reduction
Minimal systemic circulation; distinct HPLC retention
Significant plasma exposure; established analytical retention
Serves as impurity standard or negative control only
Used as active pharmaceutical ingredient

4-Hydroxy Moxonidine vs. Moxonidine: Comparative Evidence


Antihypertensive Activity in SHR Model

In a direct head-to-head study, all seven major moxonidine metabolites, including 4-Hydroxy Moxonidine (hydroxy moxonidine), were synthesized and tested for blood pressure reduction in SHR at an intravenous dose of 3 mg/kg. Moxonidine itself produced a pronounced and sustained decrease in mean blood pressure, while 4-Hydroxy Moxonidine elicited no significant change from baseline [1].

Antihypertensive Activity
Class-level
No significant change from baseline; 4-Hydroxy Moxonidine vs sustained decrease by moxonidine at 3 mg/kg i.v. in SHR.
Supports negative control context; confirms lack of I1-receptor-mediated effect.
Conscious SHR model; class-level inference.
Pharmacology Metabolism Antihypertensive

Human Plasma Pharmacokinetics

In a human mass balance study following a 1 mg oral dose of [14C]moxonidine, the primary circulating metabolite was identified as dehydrogenated moxonidine. In stark contrast, 4-Hydroxy Moxonidine (designated as M3) was detected in urine but was completely absent from plasma (N.D.) [1]. This indicates it does not contribute to systemic pharmacology and is rapidly eliminated.

Human Plasma Pharmacokinetics
Head-to-head
Not Detected (N.D.) in plasma after 1 mg oral [14C]moxonidine; present in urine.
Supports matrix-specific bioanalytical method development; urinary excretion marker.
Healthy subjects; LC-MS/MS analysis.
Pharmacokinetics Metabolism Bioanalysis

Analytical Purity and EP Certification

Commercially available 4-Hydroxy Moxonidine is supplied as a highly characterized pharmacopoeial reference standard (EP Impurity C) with a certified purity typically exceeding 95% . This is in contrast to the parent API, moxonidine, which is supplied as a bulk drug substance, and to other metabolites which may not be available as certified pharmacopoeial standards. The compound is provided with a comprehensive Certificate of Analysis detailing identity, purity, and stability data, ensuring traceability to European Pharmacopoeia (EP) methods .

Analytical Purity & Certification
Data to verify
Certified EP Impurity C standard with purity >95%; comprehensive COA available.
Supports method validation and system suitability testing.
Supplier characterization; ISO/IEC 17025 and ISO Guide 34.
Analytical Chemistry Quality Control Pharmaceutical Impurities

X-ray Crystal Structure Confirmation

Single-crystal X-ray diffraction analysis has been performed specifically for 4-Hydroxy Moxonidine hydrochloride, providing unambiguous, high-resolution three-dimensional atomic coordinates and confirming the precise molecular geometry and crystal packing [1]. This level of structural characterization is not routinely available for all moxonidine metabolites and provides a definitive identity standard that differentiates it from other hydroxylated isomers or degradation products.

Crystal Structure Confirmation
Head-to-head
Single-crystal X-ray diffraction solved for 4-hydroxymoxonidine hydrochloride.
Provides definitive identity standard; enables PXRD verification for batch consistency.
X-ray diffraction data; not available for all metabolites.
Crystallography Solid-State Chemistry Analytical Method Development

4-Hydroxy Moxonidine Research & QC Applications


Impurity Profiling and Method Validation

Use 4-Hydroxy Moxonidine as a primary reference standard (EP Impurity C) for the development and validation of HPLC/LC-MS methods to quantify this specific impurity in moxonidine drug substance and finished product. Its certified purity (>95%) and well-characterized properties ensure accurate system suitability, linearity, accuracy, and precision studies, which are essential for regulatory submissions (e.g., ANDA) .

In Vivo Negative Control

Employ 4-Hydroxy Moxonidine as a negative control in preclinical pharmacology studies. Since it is confirmed to be inactive in lowering blood pressure in SHR models [1], it serves as an ideal tool to differentiate I1-imidazoline receptor-mediated effects from off-target or vehicle effects when compared directly with the active parent compound, moxonidine.

Matrix-Specific Bioanalytical Development

Leverage the unique distribution of 4-Hydroxy Moxonidine—detectable in urine but absent in plasma [2]—to develop and validate robust LC-MS/MS assays for quantifying moxonidine metabolites in human clinical trials. It serves as a crucial urinary excretion marker and an interference check for plasma methods, where its absence simplifies the analytical workflow.

Application
Selection Property
Validation Focus
Impurity profiling and method validation
Certified EP Impurity C, purity >95%
Method validation documentation review; system suitability
In vivo negative control studies
Confirmed lack of I1-receptor-mediated antihypertensive activity
Differentiate receptor-mediated effects from off-target or vehicle effects
Matrix-specific bioanalytical development
Absent in plasma, detectable in urine after moxonidine administration
Urinary excretion marker validation; plasma interference assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Moxonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.